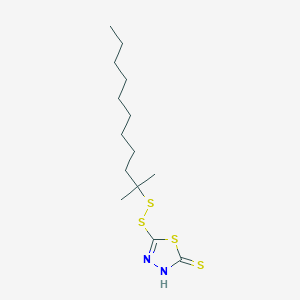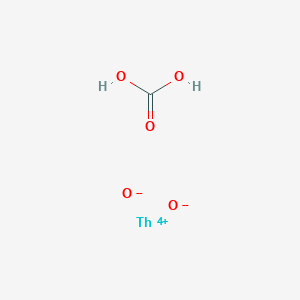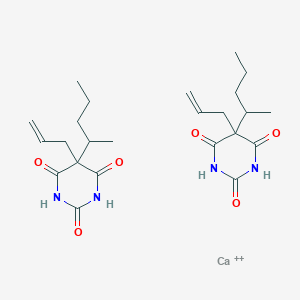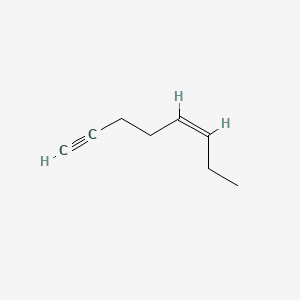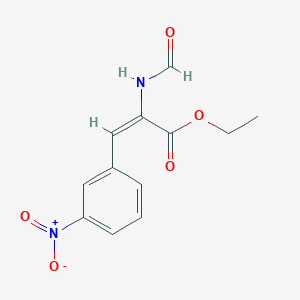
Tetraammonium dipotassium vanadate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium dipotassium vanadate is a chemical compound with the molecular formula H₁₆K₂N₄O₁₈V₆.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium dipotassium vanadate typically involves the reaction of vanadium pentoxide (V₂O₅) with ammonium hydroxide (NH₄OH) and potassium hydroxide (KOH) under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated through filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraammonium dipotassium vanadate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Substitution: The ammonium and potassium ions can be substituted with other cations under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include formamide for reduction and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with formamide can yield ammonium hexavanadate or ammonium trivanadate .
Scientific Research Applications
Tetraammonium dipotassium vanadate has several scientific research applications:
Mechanism of Action
The mechanism by which tetraammonium dipotassium vanadate exerts its effects is primarily based on its ability to mimic phosphate ions. This structural analogy allows it to interact with various molecular targets, including enzymes like protein tyrosine phosphatases. The compound can also undergo redox reactions, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Orthovanadate (H₃VO₄): A simpler vanadium compound with similar biological activities.
Metavanadate (HVO₃): Another vanadium-based compound with comparable chemical properties.
Decavanadate (V₁₀O₂₈⁶⁻): A more complex vanadium oligomer with distinct structural and electronic characteristics
Uniqueness
Tetraammonium dipotassium vanadate is unique due to its specific combination of ammonium and potassium ions, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring precise control over vanadium’s oxidation state and reactivity .
Properties
CAS No. |
61036-24-6 |
|---|---|
Molecular Formula |
H16K2N4O18V6 |
Molecular Weight |
743.99 g/mol |
IUPAC Name |
tetraazanium;dipotassium;oxido(dioxo)vanadium |
InChI |
InChI=1S/2K.4H3N.18O.6V/h;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;/q2*+1;;;;;;;;;;;;;;;;;6*-1;;;;;;/p+4 |
InChI Key |
ZASFEFWWUMIATP-UHFFFAOYSA-R |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][V](=O)=O.[O-][V](=O)=O.[O-][V](=O)=O.[O-][V](=O)=O.[O-][V](=O)=O.[O-][V](=O)=O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


